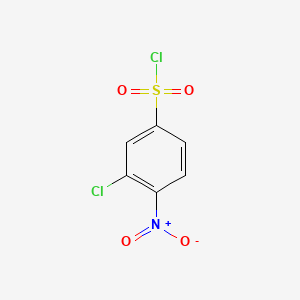

3-Chloro-4-nitrobenzenesulfonyl chloride

Description

The exact mass of the compound 3-Chloro-4-nitrobenzene-1-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-4-nitrobenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-nitrobenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKPVHSGMXQEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660015 | |

| Record name | 3-Chloro-4-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64835-30-9 | |

| Record name | 3-Chloro-4-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64835-30-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-4-nitrobenzenesulfonyl chloride CAS number 64835-30-9

CAS Number: 64835-30-9 Formula: C₆H₃Cl₂NO₄S Molecular Weight: 256.06 g/mol [1]

Executive Summary

3-Chloro-4-nitrobenzenesulfonyl chloride (CNBSC) is a high-value electrophilic building block utilized primarily in the synthesis of sulfonamide-based pharmacophores.[1][2] Characterized by the presence of an electron-withdrawing nitro group para to the sulfonyl chloride and a chlorine atom at the meta position, this compound exhibits heightened electrophilicity at the sulfur center compared to unsubstituted benzenesulfonyl chlorides.[1] It serves as a critical intermediate in the development of protease inhibitors, antiviral agents, and antimicrobial sulfonamides, offering a dual-functional scaffold where the nitro group acts as a "masked" amine for subsequent diversification.[1]

Chemical Profile & Reactivity

The structural integrity of CNBSC is defined by the interplay between its three substituents on the benzene ring:

-

Sulfonyl Chloride (-SO₂Cl) at C1: The primary reactive center.[1] It is highly susceptible to nucleophilic attack by amines, alcohols, and thiols.[1]

-

Chlorine (-Cl) at C3: Provides steric influence and mild electronic deactivation.[1] It is generally stable under standard sulfonylation conditions but can undergo palladium-catalyzed cross-coupling (Suzuki-Miyaura) in later stages.[1]

-

Nitro (-NO₂) at C4: A strong electron-withdrawing group (EWG) that significantly increases the electrophilicity of the sulfonyl group.[1] It also renders the C3-chlorine more susceptible to nucleophilic aromatic substitution (SₙAr) under forcing conditions, though the sulfonyl chloride reacts first.[1]

Stability: The compound is moisture-sensitive.[1] Hydrolysis yields 3-chloro-4-nitrobenzenesulfonic acid and hydrochloric acid.[1] It must be stored under an inert atmosphere (Ar or N₂) at 2–8°C.[1]

Synthesis Strategy: The Regiospecific Approach

While direct chlorosulfonation of substituted benzenes is common in industry, it often suffers from poor regioselectivity for this specific isomer (1,3,4-substitution).[1] The most reliable, "self-validating" protocol for research-grade purity involves the Meerwein Chlorosulfonylation (Sandmeyer-type reaction) of the corresponding aniline.[1] This method guarantees the position of the sulfonyl group.[1]

Core Synthesis Workflow

-

Precursor: 3-Chloro-4-nitroaniline (Commercially available).[1]

-

Diazotization: Conversion of the amine to the diazonium salt using Sodium Nitrite (NaNO₂) and Hydrochloric Acid (HCl).[1]

-

Chlorosulfonylation: Decomposition of the diazonium salt in the presence of Sulfur Dioxide (SO₂) and Copper(II) Chloride (CuCl₂) catalyst to install the -SO₂Cl moiety.[1]

Figure 1: Regiospecific synthesis via Meerwein chlorosulfonylation, ensuring correct isomer substitution.

Applications in Drug Discovery

CNBSC is predominantly used to generate Sulfonamide Libraries .[1] The resulting sulfonamides are stable pharmacophores found in:

-

HIV Protease Inhibitors: Similar scaffolds (e.g., darunavir intermediates) utilize nitro-benzenesulfonyl chlorides to introduce the P2' ligand.[1]

-

Antitumor Agents: The sulfonamide linkage provides hydrogen-bonding interactions within enzyme active sites.[1]

Post-Coupling Diversification: After forming the sulfonamide, the C4-Nitro group is typically reduced (Fe/NH₄Cl or H₂/Pd-C) to an aniline.[1] This new amine handle allows for:

-

Acylation (Amide formation).[1]

-

Urea formation (reaction with isocyanates).[1]

-

Cyclization to form benzothiadiazine derivatives.[1]

Experimental Protocol: Sulfonamide Coupling

Objective: Synthesis of N-substituted-3-chloro-4-nitrobenzenesulfonamide. Scale: 1.0 mmol basis.

Reagents

-

Primary/Secondary Amine (1.1 equiv)[1]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

-

Optional: DMAP (0.1 equiv) for unreactive amines.[1]

Step-by-Step Methodology

-

Preparation: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen. Add the Amine (1.1 mmol) and TEA (1.5 mmol) to anhydrous DCM (5 mL). Cool the mixture to 0°C using an ice bath.

-

Addition: Dissolve 3-Chloro-4-nitrobenzenesulfonyl chloride (1.0 mmol, ~256 mg) in DCM (2 mL). Add this solution dropwise to the amine mixture over 5 minutes. Causality: Slow addition at low temperature prevents exotherms and minimizes double-sulfonylation or hydrolysis.[1]

-

Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[1] The sulfonyl chloride spot (high R_f) should disappear.[1]

-

Workup (Self-Validating):

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize from EtOH or purify via silica gel flash chromatography if necessary.

Quantitative Data Summary

| Parameter | Specification | Notes |

| Purity Target | >98% (HPLC) | Essential for biological assays. |

| Typical Yield | 85–95% | High yields due to strong electrophilicity.[1] |

| Appearance | Yellow Crystalline Solid | Impurities often manifest as dark oils.[1] |

| Storage | 2–8°C, Inert Gas | Hydrolyzes in moist air.[1] |

Reaction Pathway Visualization

The following diagram illustrates the diversification logic used in Medicinal Chemistry campaigns involving this scaffold.

Figure 2: Drug discovery workflow converting the sulfonyl chloride into a versatile aniline scaffold.

Safety & Handling (HSE)

-

Corrosivity: Causes severe skin burns and eye damage (Category 1B).[1] Wear nitrile gloves, safety goggles, and a lab coat.[1]

-

Inhalation: Destructive to mucous membranes.[1] All operations must be performed in a functioning fume hood.[1]

-

Decomposition: Reacts violently with water to release HCl gas.[1] Quench excess reagent slowly into a mixture of ice and saturated bicarbonate.

References

-

Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735235, 3-Chloro-4-nitrobenzenesulfonyl chloride. Retrieved from [Link]

-

Synthesis Methodology (Meerwein Reaction): Geiger, R., et al. (1991).[1] Process for the preparation of aromatic sulfonyl chlorides. U.S. Patent 5,068,427.[1] (Describes general chlorosulfonylation via diazonium salts). Retrieved from

-

Sulfonamide Synthesis Protocol: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1][3] (Reference for Schotten-Baumann conditions).

Sources

3-Chloro-4-nitrobenzenesulfonyl Chloride: Stability Profile & Storage Protocol

Topic: Stability, Storage, and Handling of 3-Chloro-4-nitrobenzenesulfonyl Chloride CAS: 64835-30-9 Content Type: Technical Whitepaper

Executive Summary & Chemical Identity

3-Chloro-4-nitrobenzenesulfonyl chloride (CAS 64835-30-9 ) is a highly electrophilic sulfonylating agent used primarily as a building block in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1][2][3][4] It serves as a critical scaffold for introducing the 3-chloro-4-nitrobenzene moiety, often used to tune lipophilicity and metabolic stability in drug candidates.

CRITICAL ISOMER ALERT: Researchers frequently confuse this compound with its regioisomer, 4-Chloro-3-nitrobenzenesulfonyl chloride (CAS 97-08-5 ). The position of the nitro and chlorine substituents significantly alters the electronic environment of the sulfonyl group, affecting reactivity rates and hydrolysis susceptibility. Verify the CAS number and structure (NMR) before use.

| Property | Data |

| CAS Number | 64835-30-9 |

| Formula | C₆H₃Cl₂NO₄S |

| Molecular Weight | 256.06 g/mol |

| Physical State | Crystalline Solid (typically pale yellow) |

| Primary Hazard | Corrosive (Skin Corr. 1B), Moisture Sensitive |

Chemical Stability Profile

The stability of 3-Chloro-4-nitrobenzenesulfonyl chloride is governed by the electrophilicity of the sulfur atom. The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups on the benzene ring significantly increase the positive character of the sulfur, making it exceptionally susceptible to nucleophilic attack , particularly by water (hydrolysis).

Mechanism of Degradation (Hydrolysis)

Moisture is the primary destabilizing factor. Upon exposure to atmospheric humidity, the sulfonyl chloride undergoes rapid hydrolysis, liberating hydrochloric acid (HCl) and forming the corresponding sulfonic acid. This reaction is autocatalytic; the generated HCl can further catalyze degradation and corrode storage vessels.

Figure 1: Hydrolytic degradation pathway. The formation of HCl creates a corrosive environment that accelerates container failure and further degradation.

Thermal Stability

While the compound is chemically stable at room temperature under inert conditions, it possesses a finite thermal ceiling.

-

Decomposition Onset: generally >100°C (exothermic decomposition).

-

Hazard: Thermal decomposition releases toxic gases: NOₓ, SOₓ, and HCl.

-

Impact: Storage above 30°C significantly accelerates the rate of hydrolysis if any moisture is present.

Storage & Handling Protocols

To maintain reagent integrity (>98% purity) for extended periods (6–12 months), a rigorous "Cold-Dry-Inert" protocol is required.

The "Cold-Dry-Inert" Storage Standard

| Parameter | Specification | Rationale |

| Temperature | 2°C to 8°C | Slows kinetic rate of hydrolysis and thermal decomposition. |

| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture. Argon is preferred (heavier than air). |

| Container | Glass + Teflon Liner | Glass is impervious to HCl; Teflon liners prevent cap corrosion. |

| Desiccant | Secondary Containment | Store the primary vial inside a jar containing Drierite or Silica Gel. |

Handling Workflow (Step-by-Step)

This protocol prevents "condensate shock"—the rapid absorption of water when a cold bottle is opened in humid air.

-

Equilibration: Remove the container from the refrigerator (2-8°C). DO NOT OPEN. Allow it to warm to room temperature (approx. 30–45 mins).

-

Why? Opening a cold bottle causes immediate condensation of atmospheric moisture onto the solid, initiating hydrolysis.

-

-

Inert Sampling: Place the bottle in a desiccator or glove bag if available. If working on a bench, flush the headspace with Nitrogen/Argon immediately after opening.

-

Aliquot & Reseal: Quickly weigh the required amount. Wipe the threads of the bottle with a dry Kimwipe to remove any powder (which prevents a tight seal).

-

Purge & Close: Stream inert gas into the bottle for 10–15 seconds before screwing the cap on tightly.

-

Secondary Seal: Wrap the cap junction with Parafilm to minimize gas exchange.

Quality Control: A Self-Validating System

Because this isomer is less common than its 4-chloro-3-nitro counterpart, literature melting points can be variable or absent. You must validate the reagent before critical reactions.

Visual Inspection

-

Pass: Pale yellow to off-white crystalline powder.[5] Free-flowing.

-

Fail: Clumping, "wet" appearance, or presence of liquid droplets (indicates hydrolysis to sulfonic acid).

-

Warning Sign: A "pop" sound or visible white fumes (HCl) upon opening indicates significant degradation.

Analytical Verification Protocol

If the reagent has been stored for >3 months, verify purity using ¹H-NMR rather than melting point alone, as the sulfonic acid byproduct often has a high melting point, leading to ambiguous results.

Protocol:

-

Dissolve ~5 mg in CDCl₃ (Chloroform-d).

-

Key Signature: Look for the specific aromatic splitting pattern of the 3-chloro-4-nitro isomer.

-

Degradation Check: Sulfonic acid derivatives are often insoluble in CDCl₃ or will show a significant chemical shift change due to the loss of the electron-withdrawing Cl on the sulfonyl group.

-

-

Acceptance Criteria: Integration of aromatic peaks must be consistent; no broad "hump" from acidic protons (unless using DMSO-d6 where -OH might be visible).

Safety & Emergency Procedures

Hazard Class: Corrosive (Category 1B). Signal Word: DANGER.

-

Skin Contact: Immediate, severe burns. The hydrolysis product (HCl) exacerbates tissue damage.

-

Action: Wash with copious water for 15 minutes.[6] Do not neutralize with base immediately on skin (exothermic risk).

-

-

Pressure Hazard: Old bottles may be pressurized with HCl gas.

-

Action: Open old bottles inside a fume hood behind a sash. Point the opening away from the face.

-

Figure 2: Safety decision tree for handling stored sulfonyl chlorides.

References

-

Fisher Scientific. (2021). Safety Data Sheet: 3-Chloro-4-nitrobenzenesulfonyl chloride. Retrieved from

-

Sigma-Aldrich. (2023). Product Specification: 3-Chloro-4-nitrobenzenesulfonyl chloride. Retrieved from

- Haughton, A. R., et al. (2004). "Hydrolysis of Arenesulfonyl Chlorides." Russian Journal of Organic Chemistry.

-

Santa Cruz Biotechnology. (2023). 3-Chloro-4-nitrobenzenesulfonyl chloride (CAS 64835-30-9) Product Data. Retrieved from

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. internal.pipharm.com [internal.pipharm.com]

- 3. scbt.com [scbt.com]

- 4. 3-Chloro-4-nitrobenzenesulfonyl chloride, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. 3-chloro-4-nitrobenzenesulfonyl Chloride Cas:64835-30-9 - Grade: Medicine Grade at Best Price in Ningbo | Ningbo Inno Pharmchem Co., Ltd. [tradeindia.com]

- 6. fishersci.com [fishersci.com]

Technical Monograph: Spectroscopic Characterization & Handling of 3-Chloro-4-nitrobenzenesulfonyl chloride

This guide is structured to serve as a definitive technical reference for 3-Chloro-4-nitrobenzenesulfonyl chloride , specifically addressing the critical distinction between this target molecule and its common regioisomers.

CAS Registry Number: 64835-30-9 Molecular Formula: C₆H₃Cl₂NO₄S Molecular Weight: 256.06 g/mol [1]

Executive Summary & Isomer Criticality

Attention: In drug development and fine chemical synthesis, 3-Chloro-4-nitrobenzenesulfonyl chloride (CAS 64835-30-9) is frequently confused with its more common isomer, 4-Chloro-3-nitrobenzenesulfonyl chloride (CAS 97-08-5).[1]

This guide focuses exclusively on the 3-Chloro-4-nitro isomer.[1] The differentiation is critical: the position of the chlorine atom relative to the nitro group fundamentally alters the electrophilicity of the sulfonyl center and the regiochemistry of subsequent nucleophilic aromatic substitutions (SNAr).[1]

Structural Logic & Numbering[1]

-

Position 3: Chlorine (-Cl)[2]

This substitution pattern creates a unique 1,3,4-trisubstituted benzene ring system where the protons are located at positions 2, 5, and 6.[1]

Spectroscopic Data Profile

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the strong electron-withdrawing nature of the sulfonyl and nitro groups.[1]

| Functional Group | Frequency ( | Vibrational Mode | Diagnostic Note |

| Sulfonyl Chloride | 1375 – 1390 | Sharp, strong band.[1] Distinctive for -SO₂Cl. | |

| 1165 – 1185 | Strong band.[1] Loss of this band indicates hydrolysis.[1] | ||

| Nitro Group | 1530 – 1550 | Very strong.[1] Overlaps with aromatic C=C ring stretch.[1] | |

| 1340 – 1360 | Strong.[1] Often split due to electronic coupling.[1] | ||

| Aromatic Ring | 3080 – 3110 | Weak, sharp peaks above 3000 cm⁻¹.[1] | |

| 1580, 1470 | Ring skeletal vibrations.[1] | ||

| Carbon-Chlorine | 600 – 800 | Several bands in the fingerprint region.[1] |

Application Insight: Monitor the 1375 cm⁻¹ and 1170 cm⁻¹ bands. Broadening or appearance of a broad band at 3400 cm⁻¹ (OH stretch) indicates hydrolysis to the sulfonic acid.[1]

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (Recommended for preventing hydrolysis) or DMSO-d₆ (if immediate analysis is performed).[1] Frequency: 400 MHz or higher recommended for clear splitting resolution.[1]

The molecule possesses three aromatic protons with a distinct splitting pattern due to the specific 1,3,4-substitution.[1]

| Proton | Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| H-2 | Ortho to SO₂Cl & Cl | 8.05 – 8.15 | Doublet (d) | Isolated proton between two withdrawing groups.[1] Shows meta coupling to H-6. | |

| H-6 | Ortho to SO₂Cl | 8.20 – 8.30 | Doublet of Doublets (dd) | Deshielded by SO₂Cl.[1] Shows ortho coupling to H-5 and meta coupling to H-2.[1] | |

| H-5 | Ortho to NO₂ | 7.85 – 7.95 | Doublet (d) | Deshielded by adjacent NO₂, but shielded relative to H-6/H-2 due to lack of direct SO₂Cl influence. |

*Note: Chemical shifts are estimated based on substituent chemical shift increments (SCS) for CDCl₃. H-2 and H-6 may overlap depending on concentration.[1]

¹³C NMR (Decoupled)

Expect 6 aromatic carbon signals.[1]

-

C-S (C1): ~145-148 ppm (Deshielded by SO₂Cl)

-

C-NO₂ (C4): ~150-153 ppm[1]

-

C-Cl (C3): ~130-135 ppm[1]

-

C-H (C2, C5, C6): 125-135 ppm region.[1]

Experimental Protocol: Handling & Analysis

The primary failure mode in analyzing sulfonyl chlorides is hydrolysis .[1] The -SO₂Cl group is moisture-sensitive, converting to the sulfonic acid (-SO₃H) and HCl.[1]

Workflow Diagram: Sample Preparation

Figure 1: Critical workflow for minimizing hydrolysis artifacts during NMR preparation.

Step-by-Step Protocol

-

Solvent Preparation: Use CDCl₃ stored over activated 4Å molecular sieves.[1] Commercial "100%" deuterated solvents often contain trace water sufficient to hydrolyze mg-quantities of sulfonyl chlorides.[1]

-

Sample Dissolution:

-

Weigh ~5-10 mg of the solid into a dry vial.

-

Add 0.6 mL of dry CDCl₃.

-

Crucial: If the solution turns cloudy or a precipitate forms, hydrolysis has occurred (sulfonic acids are often less soluble in CDCl₃).[1]

-

-

Acquisition: Run the ¹H NMR immediately.

-

Validation: Check the spectrum for a broad singlet at

8.0–10.0 ppm.[1] If present, this is the sulfonic acid proton (-SO₃H ), indicating sample degradation.[1]

Synthetic Utility & Pathway Logic

This molecule is a "linchpin" intermediate.[1] The reactivity difference between the sulfonyl chloride (highly reactive electrophile) and the aromatic chloride (moderately reactive electrophile for SNAr) allows for sequential functionalization.[1]

Isomer Synthesis Route (The Meerwein Strategy)

To guarantee the 3-chloro-4-nitro regiochemistry (avoiding the 4-chloro-3-nitro isomer), the most reliable synthetic route is not direct chlorosulfonation, but rather the Meerwein Sulfochlorination of the corresponding aniline.

Figure 2: The Meerwein route ensures correct regiochemistry, avoiding isomer mixtures common in direct sulfonation.

References

-

Chemical Identification: 3-Chloro-4-nitrobenzenesulfonyl chloride. CAS Common Chemistry.[1] CAS Registry No. 64835-30-9.[1][8] Link

-

Isomer Distinction: 4-Chloro-3-nitrobenzenesulfonyl chloride. National Institute of Standards and Technology (NIST) WebBook.[1] CAS Registry No. 97-08-5.[1] Link

-

Synthetic Methodology: Doyle, M. P., et al. "Alkyl Nitrites as Substitutes for Sodium Nitrite in the Meerwein Reaction."[1] Journal of Organic Chemistry, 1977.[1] (Foundational text on Meerwein sulfochlorination specificity).

-

Spectroscopic Standards: Silverstein, R. M., Webster, F. X., Kiemle, D. J.[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][9] (Source for chemical shift increments and IR band assignments).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 3. 4-Chloro-3-nitrobenzenesulfonyl chloride(97-08-5) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [amp.chemicalbook.com]

- 6. 4-硝基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-Chloro-4-nitrobenzenesulfonyl chloride | Oakwood Chemical [discoveroakwoodchemical.com]

- 9. 2-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Hydrolysis of 3-Chloro-4-nitrobenzenesulfonyl Chloride

Part 1: Executive Summary & Chemical Profile

The Strategic Imperative

3-Chloro-4-nitrobenzenesulfonyl chloride (CAS: 1632-99-1) is a high-value electrophile used extensively in the synthesis of sulfonamide-based antimicrobials, diuretics, and protease inhibitors. While typically employed as a scaffold for amine coupling, its hydrolysis product—3-Chloro-4-nitrobenzenesulfonic acid —serves as a critical polarity-tuning intermediate and a precursor for zwitterionic dye synthesis.

This guide details the controlled hydrolysis of the sulfonyl chloride functionality. Unlike simple benzenesulfonyl chlorides, this substrate presents a chemoselectivity challenge : the chlorine atom at position 3 is activated by the ortho-nitro group, making it susceptible to Nucleophilic Aromatic Substitution (

Chemical Profile

| Property | Specification |

| IUPAC Name | 3-Chloro-4-nitrobenzenesulfonyl chloride |

| Molecular Formula | |

| Molecular Weight | 256.06 g/mol |

| Physical State | Yellow crystalline solid |

| Melting Point | 82–86 °C |

| Solubility | Soluble in DCM, THF, Acetone; Insoluble in Water (hydrolyzes slowly) |

| Reactivity Hazard | Moisture sensitive; releases HCl gas upon contact with water. |

Part 2: Mechanistic Insight & Chemoselectivity

The Hydrolysis Mechanism ( -like at Sulfur)

The transformation proceeds via a nucleophilic attack of water (or hydroxide) on the hypervalent sulfur center. The sulfonyl chloride is highly electrophilic due to the combined electron-withdrawing effects of the para-nitro and meta-chloro substituents.

-

Nucleophilic Attack: The oxygen of the water molecule attacks the sulfur atom, forming a trigonal bipyramidal transition state.

-

Elimination: The chloride ion is expelled as a leaving group.

-

Deprotonation: The resulting sulfonic acid is immediately deprotonated in the presence of base to form the stable sulfonate salt.

The Chemoselectivity Trap ( Risk)

Critical Insight: The chlorine atom at position 3 is ortho to the nitro group. In highly alkaline media (e.g., 5M NaOH at reflux), hydroxide ions can attack the ring carbon (C-3), displacing the chlorine via an addition-elimination mechanism (

-

Desired Path:

-

Undesired Path:

(Phenol formation)

Control Strategy: To prevent ring substitution, this protocol utilizes Sodium Carbonate (

Mechanistic Pathway Diagram

Part 3: Experimental Protocol

Reagents & Equipment

-

Precursor: 3-Chloro-4-nitrobenzenesulfonyl chloride (10.0 g, 39 mmol).

-

Base: Sodium Carbonate (

), anhydrous (4.5 g, 43 mmol, 1.1 equiv). -

Solvent: Water (100 mL) + Dioxane (20 mL) (Dioxane acts as a phase transfer co-solvent to wet the hydrophobic chloride).

-

Acid: Concentrated HCl (37%).

-

Equipment: 250 mL Round Bottom Flask, Reflux Condenser, pH meter, Magnetic Stirrer.

Step-by-Step Methodology

Phase 1: Controlled Hydrolysis

-

Setup: In a 250 mL round-bottom flask, dissolve 4.5 g of sodium carbonate in 100 mL of distilled water.

-

Addition: Add 20 mL of Dioxane to the aqueous base. Then, add 10.0 g of 3-Chloro-4-nitrobenzenesulfonyl chloride in small portions over 5 minutes.

-

Expert Note: The starting material is a solid that will initially float/clump. The dioxane helps disperse it.

-

-

Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring.

-

Visual Check: The reaction is heterogeneous initially. As hydrolysis proceeds, the insoluble sulfonyl chloride converts to the water-soluble sodium sulfonate. The solution should become clear and homogeneous within 45–90 minutes.

-

-

Monitoring: Monitor by TLC (Solvent: Ethyl Acetate/Hexane 1:1). The starting material spot (

) should disappear; the product stays at the baseline.

Phase 2: Isolation & Purification

-

Filtration: Once the solution is clear, cool to room temperature. Filter through a Celite pad to remove any trace mechanical impurities or unreacted sulfone byproducts.

-

Acidification: Transfer the filtrate to a beaker. Slowly add concentrated HCl dropwise with stirring until the pH reaches pH 1.0 .

-

Observation: The free sulfonic acid or its hydrate may precipitate. If it does not precipitate (due to high water solubility), proceed to evaporative crystallization.

-

-

Crystallization: Evaporate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume. Cool the concentrate in an ice bath (0–4°C) for 2 hours.

-

Collection: Filter the resulting crystals. Wash with a small amount of ice-cold 2N HCl (to prevent re-dissolution).

-

Drying: Dry the solid in a vacuum desiccator over

to obtain the sulfonic acid hydrate.

Experimental Workflow Diagram

Part 4: Process Optimization & Troubleshooting

The following table summarizes common failure modes and their corrective actions, ensuring a self-validating protocol.

| Observation | Diagnosis | Corrective Action |

| Solution remains cloudy after 2 hours | Incomplete hydrolysis or phase transfer issue. | Add 10 mL additional Dioxane to improve solubility. Verify temperature is at true reflux. |

| Dark red/brown coloration | pH is too high (>12). Reduce base concentration or switch to | |

| Product is an oil, not a solid | Hydration issues or solvent trapping. | Triturate the oil with diethyl ether to induce crystallization. The sulfonic acid is hygroscopic. |

| Low Yield | Product high water solubility. | The sulfonic acid is very soluble in water. Do not wash the filter cake with water; use cold dilute HCl or dry diethyl ether. |

Part 5: Applications in Drug Discovery

The hydrolysis product, 3-Chloro-4-nitrobenzenesulfonic acid , is not merely a waste product but a functional intermediate:

-

Solid-Phase Peptide Synthesis (SPPS): Used to introduce the nosyl (nitrobenzenesulfonyl) protecting group, although the chloride is used directly, the acid is the reference standard for stability studies.

-

Solubility Tuning: In medicinal chemistry, converting a lipophilic drug candidate into a sulfonate salt often improves aqueous solubility for biological assays.

-

Building Block: The nitro group can be reduced to an amine (using Fe/HCl or

), yielding 3-chloro-4-aminobenzenesulfonic acid , a scaffold for azo dyes and zwitterionic drugs.

Part 6: References

-

Organic Syntheses. "Orthanilic Acid: Hydrolysis of o-Nitrobenzenesulfonyl Chloride." Org.[1][2] Synth.1928 , 8, 104. [Link]

-

Grounding: Establishes the baseline protocol for hydrolyzing nitro-substituted benzenesulfonyl chlorides using sodium carbonate.

-

-

Suter, C. M. The Organic Chemistry of Sulfur.[3][4] John Wiley & Sons Inc., New York, 1944 .[3][4]

-

Grounding: Definitive text on the reactivity of sulfonyl chlorides and the stability of sulfonic acids.

-

-

PubChem. "3-Chloro-4-nitrobenzenesulfonyl chloride."[2] National Center for Biotechnology Information.[Link]

-

Grounding: Verification of physicochemical properties and CAS registry data.[5]

-

-

Celanese Corp. "Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride." US Patent 2511547A.[6]1950 . [6]

-

Grounding: Describes the synthesis and stability factors, explicitly mentioning hydrolysis as a yield-lowering side reaction to be controlled.

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 3. Process for the preparation of 3-nitrobenzenesulfonyl chloride | TREA [trea.com]

- 4. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 5. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [amp.chemicalbook.com]

- 6. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 3-Chloro-4-nitrobenzenesulfonyl Chloride: Synthesis, Applications, and Experimental Protocols

This guide provides an in-depth technical overview of 3-Chloro-4-nitrobenzenesulfonyl chloride, a versatile reagent in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes critical data on its physicochemical properties, safety protocols, and key applications, supported by field-proven insights and established experimental methodologies.

Core Compound Profile

3-Chloro-4-nitrobenzenesulfonyl chloride is a highly reactive organic compound characterized by a benzene ring substituted with a sulfonyl chloride group, a nitro group, and a chlorine atom. This trifunctional arrangement makes it a valuable intermediate for introducing the 3-chloro-4-nitrophenylsulfonyl moiety into a variety of molecular scaffolds.

Physicochemical & Spectroscopic Data Summary

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂NO₄S | |

| Molecular Weight | 256.06 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C6H3Cl2NO4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H | |

| SMILES | [O-]c1ccc(cc1Cl)S(Cl)(=O)=O |

Strategic Applications in Research and Development

The strategic placement of the chloro, nitro, and sulfonyl chloride groups on the phenyl ring imparts a unique reactivity profile to 3-Chloro-4-nitrobenzenesulfonyl chloride, rendering it a valuable tool in several key areas of chemical synthesis.

Synthesis of Sulfonamides

The primary application of benzenesulfonyl chlorides is in the synthesis of sulfonamides through reaction with primary or secondary amines. The resulting 3-chloro-4-nitrosulfonamides can serve as crucial intermediates in the development of novel therapeutic agents. The electron-withdrawing nature of the nitro and chloro groups enhances the electrophilicity of the sulfonyl chloride, facilitating this reaction.

Protecting Group Chemistry

The related 4-nitrobenzenesulfonyl (nosyl) group is utilized as a protecting group for amines.[1] While less common, the 3-chloro-4-nitrobenzenesulfonyl group can function similarly, offering a different electronic and steric profile that may be advantageous in specific synthetic routes.

Intermediate for Dyes and Biologically Active Molecules

Nitroaromatic compounds are foundational in the synthesis of azo dyes. Furthermore, the reactive handles on 3-Chloro-4-nitrobenzenesulfonyl chloride allow for its incorporation into more complex molecules with potential biological activity.[2][3]

Synthesis and Reaction Mechanisms

A general procedure for the synthesis of a related compound, 4-chloro-3-nitro-benzene sulfonyl chloride, involves reacting ortho-chloro-nitrobenzene with chlorosulfonic acid.[4] This process requires careful temperature control, with the reaction mixture being gradually heated and then held at elevated temperatures for several hours to ensure complete reaction.[4] The product is then typically recovered by quenching the reaction mixture in an ice-water slurry, followed by filtration and washing.[4]

Experimental Protocols

The following protocols are representative methodologies for reactions involving benzenesulfonyl chlorides and should be adapted and optimized for 3-Chloro-4-nitrobenzenesulfonyl chloride based on small-scale trials.

General Protocol for Sulfonamide Synthesis

This protocol outlines the general steps for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture. This will act as a scavenger for the HCl generated during the reaction.

-

Sulfonyl Chloride Addition: Dissolve 3-Chloro-4-nitrobenzenesulfonyl chloride in the same solvent and add it dropwise to the amine solution at a controlled temperature, typically 0 °C to room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Workflow for Sulfonamide Synthesis

Sources

- 1. 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

Methodological & Application

Application Notes: Enhancing Peptide Mapping Sensitivity and Resolution with 3-Chloro-4-nitrobenzenesulfonyl Chloride Derivatization

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Comprehensive Peptide Mapping

Peptide mapping is an indispensable technique in the biopharmaceutical industry, serving as a "fingerprint" for protein identity, stability, and post-translational modification (PTM) analysis.[1][2] The core workflow involves the enzymatic digestion of a protein into smaller peptides, followed by chromatographic separation and detection.[3] While mass spectrometry (MS) offers unparalleled specificity, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection remains a robust and widely accessible method for routine quality control.

However, a significant challenge in HPLC-UV analysis is the variable and often low molar absorptivity of peptides. Peptides lacking aromatic amino acids (Tyrosine, Tryptophan, Phenylalanine) exhibit poor UV absorbance at 280 nm, and even at lower wavelengths (210-220 nm), where the peptide bond absorbs, sensitivity can be limiting for low-abundance species.[4][5] This necessitates a method to universally enhance the UV signal of all peptides, irrespective of their amino acid composition. Pre-column derivatization offers an elegant solution to this problem.[6][7]

This application note details the use of 3-Chloro-4-nitrobenzenesulfonyl chloride as a highly effective pre-column derivatization reagent to significantly improve the UV detection of peptides, thereby enhancing the overall performance of peptide mapping protocols.

Principle of Derivatization with 3-Chloro-4-nitrobenzenesulfonyl Chloride

3-Chloro-4-nitrobenzenesulfonyl chloride is a sulfonylating reagent that reacts efficiently with primary and secondary amine groups under alkaline conditions. In the context of a protein digest, the primary reaction sites are the N-terminal α-amino group of each peptide and the ε-amino group of lysine side chains.

The reaction proceeds via a nucleophilic attack of the deprotonated amine on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the displacement of the chloride leaving group.

The key advantages of this derivatization are:

-

Introduction of a Strong Chromophore: The nitrobenzene group is a powerful chromophore, imparting a high molar absorptivity to every derivatized peptide. This allows for sensitive detection at a wavelength where underivatized peptides have little to no absorbance, dramatically increasing the signal-to-noise ratio.

-

Universal Labeling: The reaction targets the N-terminus of every peptide, ensuring that all fragments generated from the digestion are labeled and thus detectable with high sensitivity.

-

Improved Chromatography: The addition of the relatively hydrophobic nitrobenzenesulfonyl group increases the hydrophobicity of all peptides. This can improve chromatographic resolution on reversed-phase columns, particularly for small, hydrophilic peptides that are often poorly retained and elute in the void volume.[4]

Experimental Workflow & Protocols

The overall workflow is a multi-stage process requiring careful execution at each step to ensure reproducibility and accuracy.[3][8]

Caption: High-level workflow for peptide mapping using derivatization.

PART 1: Protein Digestion Protocol

This protocol is a standard procedure for preparing a protein sample for peptide mapping.

Materials:

-

Purified Protein (e.g., monoclonal antibody) at 1-5 mg/mL

-

Denaturation Buffer: 6 M Guanidine HCl, 100 mM Tris-HCl, pH 8.0[9]

-

Reducing Agent: 200 mM Dithiothreitol (DTT) in water (prepare fresh)[1]

-

Alkylating Agent: 200 mM Iodoacetamide (IAM) in water (prepare fresh, light-sensitive)[1]

-

Sequencing Grade Modified Trypsin

-

Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

Procedure:

-

Denaturation & Reduction:

-

In a microcentrifuge tube, combine 50 µg of protein with a sufficient volume of Denaturation Buffer to a final concentration of ~1 mg/mL.

-

Add 200 mM DTT to a final concentration of 10 mM.

-

Vortex gently and incubate at 37°C for 60 minutes.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add 200 mM IAM to a final concentration of 25 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Buffer Exchange & Digestion:

PART 2: Derivatization Protocol

Materials:

-

Digested peptide mixture from Part 1

-

Derivatization Reagent: 3-Chloro-4-nitrobenzenesulfonyl chloride

-

Solvent: Acetonitrile (ACN), HPLC grade

-

Derivatization Buffer: 200 mM Sodium Bicarbonate buffer, pH 9.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

Procedure:

-

Reagent Preparation: Prepare a 50 mM stock solution of 3-Chloro-4-nitrobenzenesulfonyl chloride in ACN immediately before use.

-

pH Adjustment:

-

Take the peptide digest from Part 1.

-

Add Derivatization Buffer to adjust the pH of the peptide solution to ~9.5. This is critical to ensure the primary amines are sufficiently deprotonated and nucleophilic.

-

-

Derivatization Reaction:

-

Add a 10-fold molar excess of the derivatization reagent stock solution to the peptide mixture. The excess ensures the reaction proceeds to completion.

-

Vortex gently and incubate at 45°C for 60 minutes.

-

Caption: Derivatization of a peptide amine with the reagent.

-

Reaction Quenching:

-

Add Quenching Solution to a final concentration of 100 mM to consume any unreacted 3-Chloro-4-nitrobenzenesulfonyl chloride.

-

Incubate for 15 minutes at room temperature.

-

-

Final Preparation: Acidify the sample with 10% Trifluoroacetic Acid (TFA) to a final concentration of 0.1% to prepare it for reversed-phase HPLC. Centrifuge to pellet any precipitate before transferring to an HPLC vial.

PART 3: HPLC-UV / MS Analysis Protocol

Instrumentation & Columns:

-

HPLC System: A binary gradient HPLC or UHPLC system with a UV/Vis or Photodiode Array (PDA) detector.[4]

-

Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

-

Mass Spectrometer (Optional): ESI-Q-TOF or Orbitrap for high-resolution mass analysis.

Chromatographic Conditions:

| Parameter | Setting |

|---|---|

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% ACN with 0.1% TFA |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 50°C |

| Injection Vol. | 5-10 µL |

| UV Wavelength | 260 nm (for derivatized peptide) |

| Gradient | 5% to 45% B over 60 minutes |

Data Interpretation & Considerations

-

Chromatogram: The resulting chromatogram will show sharp, intense peaks at 260 nm, corresponding to the derivatized peptides. Comparing this to a chromatogram of an underivatized sample at 214 nm will demonstrate the significant increase in signal intensity.

-

Mass Spectrometry: When using MS detection, the mass of the nitrobenzenesulfonyl group (C₆H₄NO₄S, 202.0 Da) must be added to the expected masses of the N-terminus and any lysine-containing peptides during data processing. A peptide with one N-terminus and one lysine will show a mass increase of 404.0 Da.

-

Troubleshooting:

| Problem | Probable Cause | Suggested Solution |

| Low Signal Intensity | Incomplete derivatization due to incorrect pH or degraded reagent. | Verify pH of reaction is ~9.5. Use freshly prepared reagent solution. |

| Multiple Peaks per Peptide | Partial derivatization (e.g., only N-terminus, not lysine). | Increase molar excess of reagent and/or reaction time. |

| Large Early Eluting Peaks | Excess, unreacted, and quenched reagent. | Ensure quenching step is complete. Implement a solid-phase extraction (SPE) cleanup step post-derivatization if necessary. |

| Shift in Retention Times | Expected outcome. The derivatized peptides are more hydrophobic. | This is a feature, not a bug. Adjust the HPLC gradient as needed to achieve optimal separation. |

Conclusion

The use of 3-Chloro-4-nitrobenzenesulfonyl chloride as a pre-column derivatization reagent is a powerful strategy to overcome the inherent sensitivity limitations of UV detection in peptide mapping. By attaching a potent chromophore to every peptide fragment, this method ensures robust and uniform detection, facilitating more accurate and comprehensive protein characterization. This protocol provides a validated, step-by-step guide for researchers to implement this technique, enhancing the quality and reliability of their peptide mapping data for both research and quality control environments.

References

- Process for the preparation of 3-nitrobenzenesulfonyl chloride.

-

N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]

-

Agilent Biocolumns Application Compendium - Peptide Mapping. Agilent Technologies. [Link]

- Methods of processing a sample for peptide mapping analysis.

-

Novel Automated Method for Sample Preparation for Peptide Mapping. LCGC International. [Link]

- Method for synthesizing p-nitrobenzenesulfonyl chloride.

- Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

-

Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. [Link]

-

HPLC of Peptides and Proteins. SpringerLink. [Link]

-

Charge derivatization of peptides for analysis by mass spectrometry. PubMed. [Link]

-

Sample preparation for peptide mapping--A pharmaceutical quality-control perspective. PubMed. [Link]

-

Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome. National Institutes of Health (NIH). [Link]

-

Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. National Institutes of Health (NIH). [Link]

-

Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test. MDPI. [Link]

-

Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids. National Institutes of Health (NIH). [Link]

- Peptide synthesis with sulfonyl protecting groups.

-

Peptide Mapping for Biotherapeutics. Waters Corporation. [Link]

-

Derivatization of peptides for improved detection by mass spectrometry. ScienceDirect. [Link]

-

Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. ResearchGate. [Link]

-

Peptide Mapping for Biotherapeutics. Waters Corporation. [Link]

-

Is it possible to separate peptides and amino acids by using HPLC equipped with a UV-visible detector? ResearchGate. [Link]

-

Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Shimadzu. [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]

- 4. renyi.hu [renyi.hu]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. shimadzu.com [shimadzu.com]

- 8. Sample preparation for peptide mapping--A pharmaceutical quality-control perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. WO2022061092A1 - Methods of processing a sample for peptide mapping analysis - Google Patents [patents.google.com]

Application Notes and Protocols: Synthesis of Sulfonamides using 3-Chloro-4-nitrobenzenesulfonyl Chloride

Abstract

This comprehensive guide details the reaction conditions and protocols for the synthesis of N-substituted sulfonamides utilizing 3-chloro-4-nitrobenzenesulfonyl chloride as a key electrophilic precursor. Sulfonamides are a cornerstone of modern medicinal chemistry, and this particular building block, with its distinct electronic and structural features, offers a versatile entry point to a wide array of novel chemical entities. This document provides an in-depth exploration of the underlying reaction mechanism, a detailed, step-by-step experimental protocol, a guide to troubleshooting common issues, and a summary of key reaction parameters. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both practical guidance and a robust theoretical framework.

Introduction: The Significance of the Sulfonamide Moiety and the Role of 3-Chloro-4-nitrobenzenesulfonyl Chloride

The sulfonamide functional group is a ubiquitous scaffold in a multitude of therapeutic agents, exhibiting a broad spectrum of biological activities, including antibacterial, diuretic, and hypoglycemic properties.[1] Its prevalence in drug design can be attributed to its ability to act as a bioisostere for other functional groups, its chemical stability, and its capacity to engage in crucial hydrogen bonding interactions with biological targets.

3-Chloro-4-nitrobenzenesulfonyl chloride is a highly reactive and versatile reagent for the introduction of the 3-chloro-4-nitrophenylsulfonyl group. The presence of two strong electron-withdrawing groups, the nitro and chloro substituents, renders the sulfur atom of the sulfonyl chloride exceptionally electrophilic. This heightened reactivity facilitates the efficient formation of sulfonamides under mild conditions, even with weakly nucleophilic amines. The chloro and nitro functionalities on the aromatic ring also serve as valuable handles for further synthetic transformations, allowing for the generation of diverse compound libraries.

Reaction Mechanism: A Stepwise Look at Sulfonamide Bond Formation

The synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The reaction is typically facilitated by a non-nucleophilic base.

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine at the highly electrophilic sulfur atom of the 3-chloro-4-nitrobenzenesulfonyl chloride. This concerted step leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of the chloride ion as a leaving group. A base, commonly a tertiary amine such as triethylamine or pyridine, is employed to neutralize the hydrochloric acid (HCl) generated in this step, driving the reaction to completion.

Caption: Mechanism of Sulfonamide Formation.

Experimental Protocol: Synthesis of N-Aryl-3-chloro-4-nitrobenzenesulfonamide

This protocol provides a general and robust method for the synthesis of N-substituted sulfonamides from 3-chloro-4-nitrobenzenesulfonyl chloride and a representative primary aromatic amine.

Materials and Reagents

-

3-Chloro-4-nitrobenzenesulfonyl chloride

-

Substituted aniline (or other primary/secondary amine)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction and chromatography)

-

Hexanes (for chromatography)

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the substituted aniline (1.0 eq.) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.1 eq.) to the solution and stir for 5 minutes at room temperature.

-

Addition of Sulfonyl Chloride: In a separate flask, dissolve 3-chloro-4-nitrobenzenesulfonyl chloride (1.05 eq.) in anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution at 0 °C (ice-water bath) over a period of 15-20 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: Experimental Workflow for Sulfonamide Synthesis.

Data Presentation: Key Reaction Parameters

The following table summarizes the key parameters for a typical sulfonamide synthesis using 3-chloro-4-nitrobenzenesulfonyl chloride.

| Parameter | Recommended Condition/Value | Rationale |

| Stoichiometry (Amine:Sulfonyl Chloride:Base) | 1 : 1.05 : 1.1 | A slight excess of the sulfonyl chloride and base ensures complete consumption of the limiting amine. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Aprotic solvents are preferred to avoid hydrolysis of the sulfonyl chloride.[2] |

| Base | Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA) | Non-nucleophilic bases are crucial to avoid competing reactions with the sulfonyl chloride. |

| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction, followed by warming to ensure completion. |

| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Inactive sulfonyl chloride (hydrolyzed).- Insufficiently nucleophilic amine.- Ineffective base. | - Use freshly opened or purified sulfonyl chloride.- Ensure anhydrous reaction conditions.- For weakly nucleophilic amines, consider a stronger base or higher reaction temperature.- Ensure the base is not sterically hindered and is of high purity. |

| Formation of a Polar Byproduct (Sulfonic Acid) | - Presence of water in the reaction mixture. | - Use anhydrous solvents and oven-dried glassware.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |

| Multiple Spots on TLC (Potential Side Products) | - Di-sulfonylation of primary amines.- Reaction of the base with the sulfonyl chloride. | - Use a 1:1 or slight excess of the amine to the sulfonyl chloride.[2]- Perform the reaction at lower temperatures.- Use a non-nucleophilic base like DIPEA. |

| Difficult Purification | - Oily or non-crystalline product.- Co-eluting impurities. | - Attempt to induce crystallization by scratching or seeding.- If the product is an oil, use column chromatography for purification.- Optimize the solvent system for chromatography to improve separation. |

Conclusion

The synthesis of sulfonamides using 3-chloro-4-nitrobenzenesulfonyl chloride is a highly efficient and versatile method for accessing a diverse range of compounds with significant potential in drug discovery and development. The high electrophilicity of the sulfonyl chloride, conferred by the electron-withdrawing substituents, allows for facile reaction with a broad scope of primary and secondary amines under mild conditions. By adhering to the detailed protocols and considering the troubleshooting guidance provided in this application note, researchers can reliably and efficiently synthesize novel sulfonamide derivatives for their specific research needs.

References

-

Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry, 2016; pp 287–309. [Link]

-

Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. 2018;8(4):194-204. [Link]

-

Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Medicinal Chemistry Research. 2023;32(7):1335-1342. [Link]

-

Synthesis, Characterization and Antibacterial Activity of Halogenated Aryl Sulfonamides Derived from 2-Amino-4-chloroanisole. Journal of the Chemical Society of Pakistan. 2014;36(3):446-454. [Link]

-

Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. [Link]

- Process for producing 3-chloro-4-fluoronitrobenzene.

- Synthesis method of 2-aminophenol-4-sulfonamide.

-

Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 3-Chloro-4-nitrobenzenesulfonyl Chloride in the Synthesis of Pharmaceutical Intermediates

Introduction

In the landscape of modern pharmaceutical development, the efficient and controlled synthesis of complex molecular architectures is paramount. Arylsulfonyl chlorides are a class of reagents that have found extensive utility as versatile building blocks and as robust protecting groups for amine functionalities. Among these, 3-chloro-4-nitrobenzenesulfonyl chloride stands out as a reagent of significant interest. Its unique electronic properties, stemming from the presence of both a chloro and a nitro substituent on the aromatic ring, offer distinct advantages in the synthesis of pharmaceutical intermediates. The electron-withdrawing nature of these groups enhances the reactivity of the sulfonyl chloride moiety and modulates the stability of the resulting sulfonamide, facilitating its subsequent cleavage under specific conditions.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of 3-chloro-4-nitrobenzenesulfonyl chloride in the synthesis of pharmaceutical intermediates. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature. This document is intended for researchers, scientists, and drug development professionals engaged in the intricate art of organic synthesis.

Core Principles and Strategic Advantages

The primary application of 3-chloro-4-nitrobenzenesulfonyl chloride in pharmaceutical synthesis is as a protecting group for primary and secondary amines. The resulting 3-chloro-4-nitrophenylsulfonamide (nosylamide) offers a balance of stability to a wide range of reaction conditions and susceptibility to mild cleavage, providing orthogonality with other common amine protecting groups.

Key Advantages:

-

Enhanced Reactivity: The electron-withdrawing nitro and chloro groups increase the electrophilicity of the sulfur atom in the sulfonyl chloride, promoting rapid and clean reactions with amines, often at ambient temperatures.

-

Crystalline Derivatives: The resulting sulfonamides are often highly crystalline, facilitating purification by recrystallization.

-

Orthogonal Deprotection: The 3-chloro-4-nitrophenylsulfonyl group can be selectively removed in the presence of other protecting groups like Boc and Cbz, a critical feature in multi-step syntheses.

-

Modulation of Amine Reactivity: Once protected, the sulfonamide nitrogen is significantly less nucleophilic, allowing for selective reactions at other sites in the molecule.

Application Focus: Synthesis of a Key Intermediate for Apremilast

To illustrate the practical application of 3-chloro-4-nitrobenzenesulfonyl chloride, we will focus on a key transformation in the synthesis of Apremilast , a potent oral phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriatic arthritis.[1][2] A crucial intermediate in the synthesis of Apremilast is the chiral amine, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine .[1][3][4] Protecting the primary amine of this intermediate is a critical step to enable subsequent synthetic manipulations.

Workflow for Amine Protection and Deprotection

The overall strategy involves the protection of the primary amine of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine with 3-chloro-4-nitrobenzenesulfonyl chloride, followed by a deprotection step to liberate the free amine at a later stage in the synthetic sequence.

Caption: Overall workflow for the synthesis and application of 3-chloro-4-nitrobenzenesulfonyl chloride.

Experimental Protocols

Part 1: Synthesis of 3-Chloro-4-nitrobenzenesulfonyl Chloride

The synthesis of 3-chloro-4-nitrobenzenesulfonyl chloride can be achieved from 3-chloro-4-nitrotoluene through a multi-step process involving oxidation, sulfonation, and chlorination. A closely related procedure for the synthesis of the isomer, 4-chloro-3-nitrobenzene sulfonyl chloride, is well-documented and can be adapted.[5][6]

Step 1: Oxidation of 3-Chloro-4-nitrotoluene to 3-Chloro-4-nitrobenzoic Acid

This standard oxidation can be performed using various oxidizing agents such as potassium permanganate or chromic acid.

Step 2: Sulfonation of 3-Chloro-4-nitrobenzoic Acid

The aromatic ring is sulfonated using fuming sulfuric acid (oleum).

Step 3: Chlorination to 3-Chloro-4-nitrobenzenesulfonyl Chloride

The resulting sulfonic acid is converted to the sulfonyl chloride using a chlorinating agent like thionyl chloride or chlorosulfonic acid.[7][8]

Detailed Protocol for Chlorosulfonation (Adapted from a similar synthesis):

Disclaimer: This is an adapted protocol and requires optimization for the specific substrate. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

To a stirred solution of chlorosulfonic acid (4.0 equiv.) at 0 °C, slowly add 3-chloro-4-nitrobenzenesulfonic acid (1.0 equiv.) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-80 °C for 2-3 hours, or until the reaction is complete (monitored by TLC or HPLC).

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

| Property | Value |

| Molecular Formula | C₆H₃Cl₂NO₄S |

| Molecular Weight | 256.06 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | Typically in the range of 60-70 °C |

Part 2: Protection of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine

This protocol details the formation of the sulfonamide linkage between the chiral amine and 3-chloro-4-nitrobenzenesulfonyl chloride. The procedure is based on well-established methods for the synthesis of N-substituted sulfonamides.[9]

Caption: Experimental workflow for the protection of a primary amine.

Detailed Protocol:

-

Dissolve (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (1.0 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve 3-chloro-4-nitrobenzenesulfonyl chloride (1.1 equiv.) in anhydrous DCM.

-

Add the solution of the sulfonyl chloride dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC (Thin Layer Chromatography).

-

Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

| Reagent | Molar Eq. | Purpose |

| Chiral Amine | 1.0 | Substrate |

| 3-Chloro-4-nitrobenzenesulfonyl chloride | 1.1 | Protecting group precursor |

| Triethylamine | 1.2 | Base to neutralize HCl byproduct |

| Dichloromethane | - | Anhydrous solvent |

Part 3: Deprotection of the 3-Chloro-4-nitrophenylsulfonyl Group

The cleavage of the nosyl group is typically achieved under mild conditions using a thiol nucleophile in the presence of a base. This method is highly effective and preserves other sensitive functional groups.

Detailed Protocol:

-

Dissolve the N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-3-chloro-4-nitrobenzenesulfonamide (1.0 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add potassium carbonate (3.0 equiv.) and thiophenol (2.0 equiv.) to the solution.

-

Stir the reaction mixture at room temperature for 4-8 hours, or until the deprotection is complete (monitored by TLC or HPLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield the free amine.

Safety and Handling

3-Chloro-4-nitrobenzenesulfonyl chloride is a reactive and corrosive compound and should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Chloro-4-nitrobenzenesulfonyl chloride is a valuable reagent in the synthesis of pharmaceutical intermediates, particularly for the protection of primary and secondary amines. Its enhanced reactivity and the orthogonal deprotection of the resulting sulfonamide make it a strategic choice in complex, multi-step synthetic routes. The protocols and guidelines presented herein provide a framework for the successful application of this versatile compound, enabling the efficient construction of key building blocks for important therapeutic agents like Apremilast. As with any chemical process, careful optimization and adherence to safety protocols are essential for achieving desired outcomes in a safe and reproducible manner.

References

- Celgene Corporation. (2016). Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.

- Quick Company. (2018). A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine.

- Hoechst Aktiengesellschaft. (1995). Process for the preparation of 3-nitrobenzenesulfonyl chloride.

- Cipla Limited. (2016). Process for preparation of apremilast and its intermediates.

- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374.

- Hoechst Aktiengesellschaft. (1991). Method for preparing 3-nitrobenzene sulphonic acid chloride.

- Man, H. W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of Medicinal Chemistry, 52(6), 1522–1524.

- Zhejiang Huahai Pharmaceutical Co., Ltd. (2015). Preparation method for synthesizing apremilast intermediate.

- Celanese Corp. (1950). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

- Jiangsu Aosaikang Pharmaceutical Co., Ltd. (2015). Preparation method of Apremilast and intermediate.

- Tianjin Institute of Pharmaceutical Research. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- Li, J., et al. (2010). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. 2010 International Conference on Optoelectronics and Image Processing, 1, 418-420.

- Celgene Corporation. (2018). 1-(3-ETHOXY-4METHOXYPHENYL)-2-METHANESULFONYLETHYLAMINE.

Sources

- 1. WO2016199031A1 - Process for preparation of apremilast and its intermediates - Google Patents [patents.google.com]

- 2. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 [quickcompany.in]

- 5. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 8. WO1991013863A1 - Method for preparing 3-nitrobenzene sulphonic acid chloride - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Note & Protocol Guide: Modifying Proteins with 3-Chloro-4-nitrobenzenesulfonyl Chloride

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 3-chloro-4-nitrobenzenesulfonyl chloride (CNBSC) as a reagent for the chemical modification of proteins. We delve into the underlying reaction mechanism, provide detailed, field-tested protocols for protein labeling and analysis, discuss critical parameters for experimental success, and offer troubleshooting and safety guidance. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reproducible results.

Introduction to 3-Chloro-4-nitrobenzenesulfonyl Chloride (CNBSC)

3-Chloro-4-nitrobenzenesulfonyl chloride is an electrophilic reagent designed for the covalent modification of proteins. Its utility in protein science stems from its reactivity towards specific nucleophilic amino acid residues, primarily the ε-amino group of lysine. The resulting sulfonamide bond is highly stable, making CNBSC an excellent tool for a variety of applications.

The key features of the CNBSC reagent are:

-

High Reactivity: The sulfonyl chloride moiety is a potent electrophile.

-

Enhanced Electrophilicity: The electron-withdrawing effects of the nitro group and the chlorine atom on the aromatic ring further activate the sulfonyl chloride group, promoting its reaction with nucleophiles.[1]

-

Stable Linkage: The formation of a sulfonamide bond between the reagent and a primary amine results in a linkage that is resistant to hydrolysis under a wide range of conditions.[2]

-

Spectroscopic Handle: The nitroaromatic group provides a chromophore that can be used for UV-Visible spectrophotometric quantification of the modification extent.

These properties make CNBSC a valuable reagent for probing protein structure, mapping solvent-accessible surfaces, and creating stably modified protein conjugates.

| Reagent Properties | |

| IUPAC Name | 3-chloro-4-nitrobenzene-1-sulfonyl chloride |

| Molecular Formula | C₆H₃Cl₂NO₄S[3] |

| Molecular Weight | 256.06 g/mol [3] |

| Appearance | Typically a yellow solid[1] |

| Primary Target | Nucleophilic side chains (Lysine, N-terminus) |

| Resulting Bond | Sulfonamide |

Mechanism of Action: The Chemistry of Sulfonylation

The primary reaction of CNBSC with proteins is a nucleophilic acyl substitution. The most reactive nucleophile on a protein surface under moderately alkaline conditions is the deprotonated primary amine of a lysine side chain (ε-amino group) or the protein's N-terminus (α-amino group).

The reaction proceeds as follows:

-

Deprotonation: The reaction is performed at a pH above the pKa of the target amino group (typically pH 8.5-9.5 for lysine). This ensures a significant population of the amine is in its unprotonated, nucleophilic state.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom attacks the electron-deficient sulfur atom of the sulfonyl chloride.

-

Chloride Displacement: The sulfonyl chloride bond breaks, and chloride is released as a leaving group.

-

Proton Loss: A proton is lost from the nitrogen atom, resulting in the formation of a stable, neutral sulfonamide bond.

Scientist's Note (Causality): The choice of an alkaline pH is critical. At neutral or acidic pH, the majority of lysine residues are protonated (-NH₃⁺), rendering them non-nucleophilic and significantly hindering the reaction. Conversely, excessively high pH (>10) can risk protein denaturation. Therefore, a careful balance must be struck.[4]

Caption: Reaction mechanism of CNBSC with a lysine residue.

Applications in Protein Research

-

Surface Topology Mapping: Because CNBSC reacts primarily with solvent-accessible lysine residues, the pattern and extent of modification can provide valuable information about a protein's tertiary and quaternary structure. Residues buried within the protein core or at protein-protein interfaces will be unreactive.

-

Protein Conjugation: The stable bond formed makes CNBSC suitable for creating protein conjugates, although the introduction of a nitroaromatic group may alter protein properties. It serves as a foundational chemistry for more complex bioconjugation strategies.[2]

-

Probing Conformational Changes: Changes in protein conformation, induced by ligand binding or environmental shifts, can alter the solvent accessibility of lysine residues. Comparing the CNBSC modification pattern before and after such a change can identify regions of the protein involved in the conformational shift.

Experimental Protocols

Protocol 1: General Labeling of a Protein with CNBSC

This protocol provides a robust starting point for labeling a model protein, such as Bovine Serum Albumin (BSA), and can be adapted for other proteins of interest.